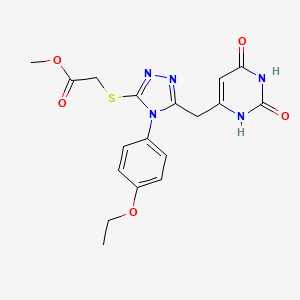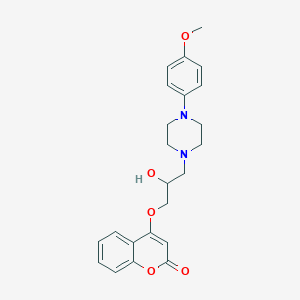
4-(2-hydroxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(2-hydroxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)-2H-chromen-2-one” is a chemical compound . It contains a total of 54 bonds, including 28 non-H bonds, 12 multiple bonds, 7 rotatable bonds, 12 aromatic bonds, 3 six-membered rings, 1 tertiary amine (aliphatic), 1 tertiary amine (aromatic), 1 hydroxyl group, 1 aromatic hydroxyl, 1 secondary alcohol, and 2 ethers .
Molecular Structure Analysis
The molecular structure of this compound is characterized by several key features. It contains 3 six-membered rings and 12 aromatic bonds, indicating a high degree of aromaticity . The presence of 1 tertiary amine (aliphatic), 1 tertiary amine (aromatic), 1 hydroxyl group, 1 aromatic hydroxyl, 1 secondary alcohol, and 2 ethers also contribute to its unique chemical properties .Aplicaciones Científicas De Investigación
Antimicrobial Activity
A derivative of 4-(2-hydroxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)-2H-chromen-2-one showed significant antimicrobial activity, specifically against bacterial and fungal strains. This was demonstrated in a study where novel compounds were synthesized and tested for their antibacterial and antifungal potency. The results indicated that these compounds could be potent antimicrobial agents, highlighting their potential in medical and pharmaceutical research (Mandala et al., 2013).
Anticancer Properties
Research on pyrimidine-piperazine-chromene and -quinoline conjugates, which are structurally related to 4-(2-hydroxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)-2H-chromen-2-one, revealed significant anti-proliferative activities against human breast cancer cell lines. Molecular docking studies and structure-activity relationship (SAR) analysis suggest that these compounds could be useful in developing new anticancer drugs (Parveen et al., 2017).
Cardiovascular Activity
A study on piperazine derivatives of xanthone, which share structural similarities with 4-(2-hydroxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)-2H-chromen-2-one, demonstrated potential cardiovascular benefits. Some compounds showed nanomolar affinity for α(1)-adrenoceptor and exhibited strong antiarrhythmic and hypotensive activities in animal models, indicating their potential as cardiovascular therapeutics (Szkaradek et al., 2013).
Antioxidant Properties
Derivatives of 4-hydroxycoumarin, which is structurally related to the compound , have been investigated for their antioxidant properties. These studies showed that certain compounds exhibited significant scavenging activities, suggesting their potential use as antioxidants in various applications (Stanchev et al., 2009).
Anti-Bone Cancer Activity
Research involving heterocyclic compounds related to 4-(2-hydroxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)-2H-chromen-2-one showed promising results in anti-bone cancer activities. The compounds were evaluated against human bone cancer cell lines, and molecular docking studies were used to understand their potential antiviral activities (Lv et al., 2019).
Propiedades
IUPAC Name |
4-[2-hydroxy-3-[4-(4-methoxyphenyl)piperazin-1-yl]propoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-28-19-8-6-17(7-9-19)25-12-10-24(11-13-25)15-18(26)16-29-22-14-23(27)30-21-5-3-2-4-20(21)22/h2-9,14,18,26H,10-13,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWAZCTXSKEXFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(COC3=CC(=O)OC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-hydroxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

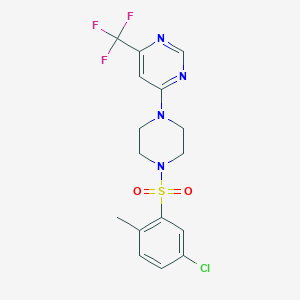

![(6-Oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B2691866.png)
![1,3,6-trimethyl-5-(methylamino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2691868.png)
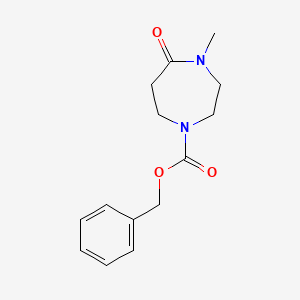
![((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2691870.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3,4-dimethylbenzamide](/img/structure/B2691871.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide](/img/structure/B2691872.png)

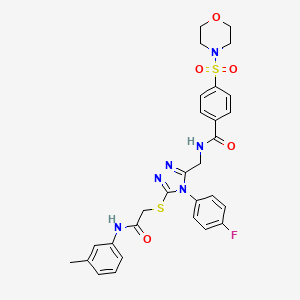

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dichlorophenyl)acetamide](/img/no-structure.png)

